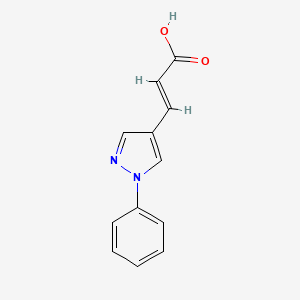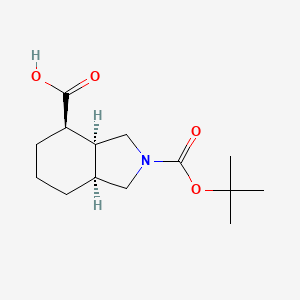
4-(phenylsulfonyl)-2-butanone O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(phenylsulfonyl)-2-butanone O-methyloxime” is a type of oxime ester . Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
Oxime esters can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . In cyclization reactions, oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Molecular Structure Analysis
Oxime esters have a general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .Chemical Reactions Analysis
Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . The N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis
Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) . In aqueous solution, aliphatic oximes are 10 2 - to 10 3 -fold more resistant to hydrolysis than analogous hydrazones .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polymers
Research has delved into the synthesis and characterization of novel polymers, such as Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart (mPASB), which have been blended with Polysulfone (PSf) to create composite nanofiltration membranes. These membranes exhibit significant desalination capabilities, demonstrating a molecular weight cutoff of 1000 Da and a maximum NaCl rejection of 52%. Their hydrophilic nature and resistance across a broad pH range, coupled with their antifouling properties, underscore their potential in water purification technologies (Padaki et al., 2013).
Organic Synthesis
The compound has been utilized in organic synthesis, notably in the creation of cyclopentene and cyclohexene derivatives via endo-mode ring closure of allenyl sulfones. This method showcases a novel pathway to carbocycles, contributing to the diversity of synthetic strategies in organic chemistry (Mukai, Ukon, & Kuroda, 2003).
Anti-inflammatory and Antitumor Effects
Another area of interest is the development of 4-(aryloyl)phenyl methyl sulfones for their anti-inflammatory and antitumor properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively, with one compound demonstrating superior anti-inflammatory activity compared to ibuprofen in vivo. Their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and their efficacy in inhibiting human cell line proliferation highlight their therapeutic research significance (Harrak et al., 2010).
Gas Chromatography Stationary Phases
The chemical structure related to 4-(phenylsulfonyl)-2-butanone O-methyloxime has also been adapted into stationary phases for gas chromatography. A polysiloxane stationary phase containing 4-(methylsulfonyl)phenyl groups demonstrated unique selectivities for certain compounds, indicating its utility in analytical chemistry for separating complex mixtures (Juvancz et al., 1991).
Exploration in Material Science
Finally, the compound's derivatives have been explored in material science, specifically in the context of organic solar cells and extended π-conjugated materials. The investigation into the degradation of organic solar cells under different ambient conditions, including air exposure, provides insights into improving the stability and efficiency of these renewable energy sources (Kawano et al., 2006). Additionally, the synthesis of extended π-conjugated materials based on methyl pyridinium compounds demonstrates the potential for novel optoelectronic applications (Antony et al., 2019).
Mecanismo De Acción
Target of Action
Oximes, a class of compounds to which this compound belongs, are known to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
Oximes, in general, are known for their ability to undergo dynamic exchange reactions, particularly under acid catalysis . This dynamic behavior could potentially influence the interaction of 4-(phenylsulfonyl)-2-butanone O-methyloxime with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability .
Direcciones Futuras
Oxime esters, including “4-(phenylsulfonyl)-2-butanone O-methyloxime”, have gained great attention in the last decade due to their versatile applications in the synthesis of various heterocycle scaffolds . They are expected to continue playing a significant role in the field of heterocyclic chemistry .
Propiedades
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-methoxybutan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-10(12-15-2)8-9-16(13,14)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASSGSJMWIVLG-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)



![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)

![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)


![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)

